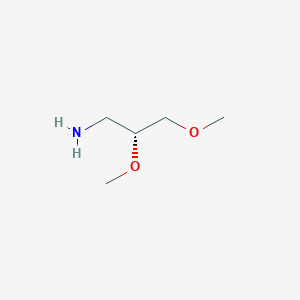

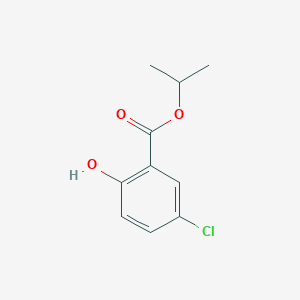

![molecular formula C11H15N5O2S B2482813 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide CAS No. 2034406-13-6](/img/structure/B2482813.png)

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound "1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide" belongs to a class of molecules that have been the focus of various studies due to their potential biological activities and chemical properties. Research on similar sulfonamide-based heterocyclic compounds has revealed their relevance in developing novel therapeutic agents and in other chemical applications.

Synthesis Analysis

The synthesis of sulfonamide-based heterocycles often involves multi-component reactions, employing strategies like one-pot syntheses for efficiency. For instance, the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides can be achieved through the reaction of 2-aminopyridines with arensulfonamides, followed by cyclization in the presence of alkali. These methodologies highlight the versatility and reactivity of sulfonamide intermediates in constructing complex heterocyclic frameworks (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide heterocycles, including the subject compound, typically features a complex arrangement of rings and functional groups, contributing to their chemical behavior and biological activity. Studies on closely related compounds, such as tetrahydro-imidazo[4,5-c]pyridines, have detailed their molecular conformations and interactions, providing insights into their structural characteristics and potential reactivity patterns (Sagar et al., 2017).

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Researchers have focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating their potential as antibacterial agents. For instance, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds, revealing their significant antibacterial activities. This underscores the importance of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Sulfonamide Hybrids as Pharmacological Agents

Sulfonamides form an essential class of drugs with diverse pharmacological activities, including antibacterial and anti-inflammatory effects. Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids, highlighting their significance in pharmaceutical applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Anticancer Activities

The research on sulfonamide derivatives extends into anticancer activities, where compounds such as tetrahydropyridines and oxadiazoles have been synthesized and evaluated for their anticancer potentials. Redda and Gangapuram (2007) provided insights into the synthesis and anti-cancer activity profiles of novel series, showcasing the therapeutic potential of these compounds against cancer cell lines (Redda & Gangapuram, 2007).

Novel Synthesis Methods

Advancements in synthesis methods for sulfonamide compounds have been reported, demonstrating efficient routes to producing these derivatives. For example, Zhang, Martin, and Desmarteau (2003) discussed direct methylation and trifluoroethylation of imidazole and pyridine derivatives, contributing to the development of room temperature ionic liquids (Zhang, Martin, & Desmarteau, 2003).

Environmental Friendly Synthesis Approaches

The focus on environmentally friendly synthesis approaches has led to the development of ionic liquids as catalysts for synthesizing imidazoles, highlighting the industry's shift towards greener chemical processes (Shaterian & Ranjbar, 2011).

Propriétés

IUPAC Name |

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2S/c1-15-7-11(12-8-15)19(17,18)14-9-3-5-16-10(6-9)2-4-13-16/h2,4,7-9,14H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTCZTCFVGOZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

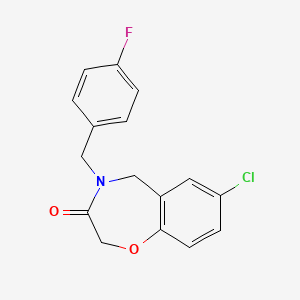

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)

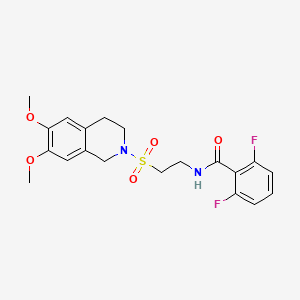

![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)

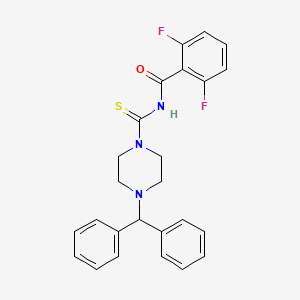

![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)

![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)